Product packaging for 5-Methyl-2-propyl-1H-indole(Cat. No.:)

5-Methyl-2-propyl-1H-indole

Cat. No.: B13851405
M. Wt: 173.25 g/mol
InChI Key: QQYKGOMWFTUDJL-UHFFFAOYSA-N
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Description

5-Methyl-2-propyl-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and pharmaceutical research. The indole scaffold is a privileged structure in drug discovery due to its presence in numerous natural products and biologically active molecules, and its ability to interact with diverse biological targets . This specific compound, featuring a methyl group at the 5-position and a propyl group at the 2-position of the indole core, serves as a valuable building block for the synthesis of novel compounds targeting a wide range of diseases. Indole derivatives are prevalent in many FDA-approved drugs and are under investigation for their broad-spectrum biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties . Research into compounds like this compound is crucial for advancing the understanding of structure-activity relationships (SAR) in indole-based drug design, particularly in optimizing potency and modulating drug metabolism and pharmacokinetic (DMPK) properties . The specific substitution pattern on this indole core makes it a promising intermediate for developing potential therapeutic agents, especially in hit-to-lead medicinal chemistry programs focused on overcoming challenges such as metabolic stability and solubility . Applications: This compound is primarily used in pharmaceutical R&D as a core scaffold for designing and synthesizing new chemical entities. Its applications span the exploration of new anticancer agents, where indole derivatives are known to inhibit key oncogenic pathways and tubulin polymerization , as well as in the development of antimicrobials and anti-inflammatory drugs. Handling Note: For research use only. Not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N B13851405 5-Methyl-2-propyl-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

5-methyl-2-propyl-1H-indole

InChI

InChI=1S/C12H15N/c1-3-4-11-8-10-7-9(2)5-6-12(10)13-11/h5-8,13H,3-4H2,1-2H3

InChI Key

QQYKGOMWFTUDJL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(N1)C=CC(=C2)C

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 2 Propyl 1h Indole and Its Derivatives

Classical Indole (B1671886) Synthesis Routes and Their Adaptations

Traditional methods for indole synthesis have been refined over the years to allow for the specific placement of substituents like methyl and propyl groups on the indole core.

Fischer Indole Synthesis Modifications for Alkyl-Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for preparing indoles. bhu.ac.inwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgsharif.edu For the synthesis of 5-Methyl-2-propyl-1H-indole, the logical starting materials would be 4-methylphenylhydrazine (B1211910) and pentan-2-one.

The reaction is versatile, accommodating various acids such as Brønsted acids (e.g., HCl, H2SO4, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl2, BF3). wikipedia.orgsharif.edu The choice of acid and reaction conditions can be crucial, as unsymmetrical ketones can potentially lead to the formation of two different indole isomers. sharif.edu Research has shown that higher acidity and temperatures often favor cyclization at the less substituted position of the ketone. sharif.edu

Recent advancements have introduced milder conditions and alternative catalysts to the traditional Fischer synthesis. For instance, the use of ionic liquids has been explored as an efficient and heterogeneous catalytic system for one-pot Fischer indole syntheses. researchgate.net

Nenitzescu Indole Synthesis and Related Approaches

The Nenitzescu indole synthesis, first reported by Costin Nenițescu in 1929, provides a direct route to 5-hydroxyindole (B134679) derivatives by reacting a benzoquinone with a β-aminocrotonic ester. wikipedia.orgpharmaguideline.com While the classic Nenitzescu synthesis specifically yields 5-hydroxyindoles, its principles of Michael addition followed by cyclization are relevant to the broader field of indole synthesis. wikipedia.org The reaction is known to be effective with a variety of R-groups, including methyl and propyl substituents. wikipedia.org The efficiency and outcome of the Nenitzescu reaction are highly dependent on the substituents present and the polarity of the solvent used. wikipedia.orgrsc.org

Although not a direct route to this compound, the underlying reaction mechanism offers insights into the construction of the indole nucleus. Adaptations of this condensation and cyclization strategy could potentially be envisioned for non-hydroxylated analogues.

Madelung Indole Synthesis Strategies

The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. bhu.ac.inwikipedia.org This method is particularly suited for preparing 2-alkylindoles, which are not as easily accessed through other methods. wikipedia.org To synthesize this compound via this route, the starting material would be N-butanoyl-2,4-dimethylaniline. The reaction typically requires strong bases like sodium or potassium alkoxides at temperatures between 200–400 °C. wikipedia.org

A significant modification of this method, developed by Smith, utilizes organolithium reagents and N-trimethylsilyl anilines, allowing the reaction to proceed under milder conditions. wikipedia.org This variation has broadened the scope of the Madelung synthesis to include a wider array of substituted anilines. wikipedia.org Another modern approach involves introducing electron-withdrawing groups to facilitate the formation of the necessary benzylic anion, enabling the cyclization to occur under less harsh conditions. researchgate.net

Contemporary Synthetic Strategies and Catalytic Approaches

Modern organic synthesis has introduced powerful catalytic methods that offer greater efficiency, milder conditions, and broader functional group tolerance for constructing indole rings.

Palladium-Catalyzed Annulation and Cross-Coupling Reactions

Palladium catalysis has become a powerful tool for indole synthesis. nih.govmdpi.com One notable approach, developed by Buchwald, modifies the Fischer indole synthesis by first forming the aryl C-N bond via a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone. wikipedia.orgnih.gov This intermediate is then subjected to standard Fischer cyclization conditions. nih.gov This strategy expands the range of accessible aryl hydrazones. wikipedia.org

Direct palladium-catalyzed annulation reactions between o-haloanilines and aldehydes or ketones also provide a route to indoles. researchgate.net For example, the reaction of 2-iodoaniline (B362364) with an appropriate aldehyde can yield 3-substituted indoles. researchgate.net Palladium/norbornene cooperative catalysis, also known as the Catellani reaction, has also been effectively used for the synthesis of indoles and their derivatives. nih.gov These modern methods often provide milder alternatives to the harsh conditions required by some classical syntheses. nih.gov

Catalyst SystemReactantsProductKey Features
Pd(dba)2 / P(t-Bu)3Aryl Bromide, HydrazoneN-ArylhydrazoneBuchwald modification; expands scope of Fischer synthesis. wikipedia.orgnih.gov
PdCl2(CH3CN)2N-Acyl-2-alkynylanilines3-Acyl-indolesInvolves acyl group migration. mdpi.com
Pd(OAc)2o-Haloaniline, Aldehyde/KetoneIndole DerivativeDirect annulation strategy. researchgate.net

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering high atom economy and saving time and resources. nih.gov While classical MCRs like the Ugi and Passerini reactions are well-known, new MCRs are continually being developed. nih.gov Several MCRs have been designed for the synthesis of highly substituted heterocyclic compounds, including indole derivatives. beilstein-journals.orgnih.gov For instance, a three-component reaction involving amines, aldehydes, and pyruvate (B1213749) derivatives can be used to construct 3-amino substituted 1,5-dihydro-2H-pyrrol-2-ones, which are structurally related to indoles. nih.gov Although a specific MCR for this compound is not prominently documented, the principles of MCRs offer a promising avenue for the rapid assembly of diverse indole libraries.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgsolubilityofthings.com Key principles of green chemistry applicable to the synthesis of this indole derivative include waste prevention, maximizing atom economy, and the use of safer solvents and catalysts. unsw.edu.augctlc.org

Atom Economy and Waste Prevention: A central tenet of green chemistry is the concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Synthetic routes for indole derivatives are being designed to be more atom-economical, where the majority of the atoms from the reactants are found in the desired product, thus minimizing waste. organic-chemistry.orgbohrium.com For instance, catalytic approaches that facilitate C-H activation are inherently more atom-economical than classical methods that may involve protecting groups and generate more byproducts. acs.org The Process Mass Intensity (PMI) is another metric used to evaluate the efficiency of a chemical process, with a lower PMI indicating a greener process. acs.orgrsc.org

Eco-Friendly Solvents and Catalysts: There is a significant shift away from traditional volatile organic compounds (VOCs) towards more environmentally benign solvents. Research has demonstrated the successful synthesis of indole derivatives in greener solvents such as:

Water and Ethanol: These are non-toxic, inexpensive, and readily available, making them excellent choices for greener synthesis. scirp.org

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have gained attention as sustainable catalysts and solvents due to their tunability and potential for recycling. rsc.orgorientjchem.org

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. They are often biodegradable and offer a greener alternative to traditional solvents. knowledge-share.eu

Propylene Carbonate: This is a biodegradable and non-toxic solvent that has been used for the high-yield synthesis of bis-indole derivatives. eurekaselect.comresearchgate.net

The use of catalysts is another cornerstone of green chemistry, as they can increase reaction efficiency and reduce energy consumption. gctlc.org In indole synthesis, a variety of catalysts are employed, including metal-based catalysts and organocatalysts, which can often be recycled and reused. numberanalytics.combrieflands.com

Precursor Derivatization and Intermediate Formation

The specific structure of this compound, with its methyl and propyl groups at defined positions, requires regioselective synthetic strategies.

Strategies for Methyl and Propyl Group Incorporation

The incorporation of the methyl group at the 5-position and the propyl group at the 2-position of the indole ring can be achieved through various synthetic routes, often involving the careful selection of starting materials and reaction conditions.

Fischer Indole Synthesis: This classical method remains a versatile tool for preparing substituted indoles. brieflands.comshahucollegelatur.org.in To obtain this compound, one could start with 4-methylphenylhydrazine and pentan-2-one. The reaction proceeds via the formation of a phenylhydrazone intermediate, followed by acid-catalyzed cyclization.

Modern Catalytic Methods: More recent methods offer greater flexibility and functional group tolerance.

C-H Activation/Functionalization: Direct C-H functionalization represents a highly efficient and atom-economical strategy for introducing substituents onto the indole core. acs.orgresearchgate.net For the synthesis of 2-alkyl substituted indoles, transition-metal catalyzed migratory cycloisomerization of o-amido alkynols has been developed, demonstrating 100% atom economy. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts have been effectively used in the synthesis of 2-substituted indoles through the cross-coupling of o-nitrobenzyl cyanides with boronic acids. organic-chemistry.org

Cobalt-Catalyzed Methylation: A cobalt-based catalytic system has been shown to efficiently methylate C-H bonds in indoles using methanol (B129727) as the methylating agent. organic-chemistry.org

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts can be employed for the regioselective synthesis of substituted indoles. acs.org For instance, a ruthenium-catalyzed oxidative synthesis of N-(2-triazine) indoles has been reported. researchgate.net

Below is a table summarizing some regioselective synthetic strategies for substituted indoles.

Position of SubstitutionSynthetic MethodCatalyst/ReagentsReference
C2-SubstitutedMigratory CycloisomerizationZn(OTf)2 acs.org
C2-SubstitutedPhotoinitiated DenitrogenationPhotocatalyst, Blue Light acs.org
C3-SubstitutedFriedel-Crafts AlkylationChiral Phosphoric Acid nih.gov
C4-SubstitutedC-H FunctionalizationRu catalyst, Aldehyde directing group acs.org
2,3-DisubstitutedC-H AnnulationCu(OAc)2·H2O, TFA acs.org

Stereoselective Synthesis of Chiral Derivatives

While this compound itself is not chiral, the introduction of a stereocenter, for instance by functionalization at the 3-position or on the propyl chain, would result in chiral derivatives. The enantioselective synthesis of such derivatives is a significant area of research, primarily driven by the importance of chiral molecules in pharmaceuticals. nih.goviisc.ac.in

The catalytic asymmetric Friedel-Crafts reaction is a powerful method for creating optically active indole derivatives. nih.govbohrium.com This reaction can be catalyzed by either chiral metal complexes or chiral organocatalysts. bohrium.com

Chiral Catalysts:

Chiral Phosphoric Acids (CPAs): These have been successfully used as catalysts in the enantioselective Friedel-Crafts alkylation of indoles with various electrophiles, yielding chiral indole derivatives with high enantiomeric excess (ee). nih.govnih.gov

Chiral Metal Complexes: Complexes of metals like palladium, hafnium, and copper with chiral ligands are effective in catalyzing asymmetric reactions of indoles. bohrium.comrsc.org

The development of these stereoselective methods allows for the synthesis of specific enantiomers of chiral indole derivatives, which is crucial for their potential applications. researchgate.netorganic-chemistry.orgrsc.org For example, an asymmetric organocatalysis protocol has been developed for the synthesis of unnatural α-amino acid derivatives with a tetrasubstituted stereogenic center and an alkyne moiety with up to 99% yield and 98% ee. nih.gov

Reaction Yield Optimization and Purity Enhancement Techniques

Optimizing reaction yields and ensuring the high purity of the final product are critical aspects of synthesizing this compound.

Reaction Yield Optimization: The yield of a reaction can be influenced by several factors, including the choice of catalyst, solvent, temperature, and reaction time. numberanalytics.com Systematic optimization of these parameters is often necessary to achieve the desired yield. For example, in the palladium-catalyzed dehydrogenative cross-coupling of indoles with cyclic enones, the choice of ligand and oxidant significantly impacts the yield. acs.org

The following table illustrates the impact of various factors on the yield of indole synthesis based on literature examples.

Reaction TypeCatalystSolventTemperature (°C)Yield (%)Reference
Fischer Indole SynthesisZeolite-based catalyst--Up to 30% increase numberanalytics.com
Dehydrogenative Cross-CouplingPd(TFA)2Dioxane50Moderate to high acs.org
C-H AnnulationCu(OAc)2·H2OTFA-Moderate to good acs.org
C(3)-alkylationB(C6F5)3--66-75% acs.org

Purity Enhancement Techniques: After the synthesis, the crude product of this compound needs to be purified to remove unreacted starting materials, byproducts, and residual catalyst. Common purification techniques for indole derivatives include:

Chromatography:

Column Chromatography: This is a widely used technique for the purification of organic compounds. Silica gel and alumina (B75360) are common stationary phases. uobaghdad.edu.iqnih.gov The choice of eluent system is crucial for effective separation. google.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, can be used for the final purification of indole derivatives to achieve high purity. capes.gov.br It has also been used to test the purity of indole acetic acid. uobaghdad.edu.iq

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often used for the analysis and purification of volatile indole derivatives. nih.gov

Crystallization: Recrystallization is a common method for purifying solid organic compounds. orgsyn.org The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution.

Extraction: Liquid-liquid extraction is often used as an initial purification step to separate the desired product from a reaction mixture based on its solubility in different immiscible liquids. google.com

The combination of these techniques allows for the isolation of this compound with the high degree of purity required for subsequent applications. mdpi.com

Chemical Reactivity and Functionalization of 5 Methyl 2 Propyl 1h Indole

Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction of indoles, driven by the electron-rich nature of the pyrrole (B145914) ring. The regioselectivity of this reaction is a key aspect of indole chemistry.

The indole nucleus is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. The preferred site for electrophilic substitution on the indole ring is the C-3 position. wikipedia.orgbhu.ac.in This preference is attributed to the superior stability of the resulting cationic intermediate (the Wheland intermediate or σ-complex). Attack at C-3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in

In contrast, electrophilic attack at the C-2 position leads to a less stable intermediate where the aromatic sextet of the benzene ring is disturbed during charge delocalization. The N-1 position, while possessing a lone pair of electrons, is generally less reactive towards electrophiles in neutral or acidic conditions due to the competing protonation of the nitrogen atom. bhu.ac.in However, under specific conditions, N-functionalization can occur.

For 5-Methyl-2-propyl-1H-indole, the C-3 position is unsubstituted and therefore represents the most nucleophilic and sterically accessible site for electrophilic attack.

The presence of alkyl groups on the indole ring generally enhances its reactivity towards electrophiles due to their electron-donating inductive effect. In this compound, both the methyl group at the C-5 position and the propyl group at the C-2 position contribute to increasing the electron density of the indole system.

The C-5 methyl group, being on the benzenoid part of the ring, activates the entire indole nucleus towards electrophilic attack. Studies on substituted indoles have shown that electron-donating groups at the 5-position increase the nucleophilicity of the indole ring. rsc.org The C-2 propyl group further enhances this activation. While the C-2 position is already substituted, the electronic contribution of the propyl group makes the C-3 position even more electron-rich and thus more reactive towards electrophiles.

However, the propyl group at C-2 can also exert a steric influence, potentially hindering the approach of bulky electrophiles to the C-3 position to some extent. Nevertheless, for most common electrophilic substitution reactions, the electronic activation is the dominant factor, leading to a high degree of reactivity at the C-3 position.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentExpected Major Product
Vilsmeier-Haack FormylationPOCl₃, DMFThis compound-3-carbaldehyde pcbiochemres.comnrochemistry.comwikipedia.org
Mannich ReactionCH₂O, (CH₃)₂NH5-Methyl-2-propyl-3-((dimethylamino)methyl)-1H-indole researchgate.netadichemistry.com
Friedel-Crafts AcylationAcyl chloride, Lewis acid3-Acyl-5-methyl-2-propyl-1H-indole rsc.orgrsc.org

Nucleophilic Reactions at the Indole Nitrogen

The nitrogen atom of the indole ring, while not strongly basic, possesses a lone pair of electrons and an acidic N-H proton, allowing it to participate in nucleophilic reactions, particularly after deprotonation.

N-alkylation and N-acylation are important functionalization reactions of indoles, often employed to introduce diverse substituents or protecting groups. researchgate.netnih.govd-nb.info These reactions typically proceed via the deprotonation of the indole nitrogen with a suitable base to form a more nucleophilic indolide anion. Common bases used include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and cesium carbonate (Cs₂CO₃). d-nb.infoiajps.com

The resulting anion can then react with an alkylating agent, such as an alkyl halide, or an acylating agent, like an acyl chloride or anhydride, to yield the corresponding N-substituted indole. The choice of base and solvent can be crucial for achieving high yields and selectivity for N-functionalization over potential C-3 functionalization. researchgate.net For this compound, N-alkylation and N-acylation are expected to proceed readily under standard conditions.

Table 2: General Conditions for N-Functionalization of Indoles

ReactionReagentBaseSolvent
N-AlkylationAlkyl halide (e.g., Propyl iodide)NaH, KOH, Cs₂CO₃DMF, THF, Acetonitrile
N-AcylationAcyl chloride (e.g., Acetyl chloride)NaH, Et₃N, PyridineTHF, Dichloromethane

The modification of the indole nitrogen is a common strategy in medicinal chemistry to modulate the biological activity of indole-containing compounds. N-functionalization can alter properties such as solubility, lipophilicity, and receptor binding affinity. For instance, the introduction of specific alkyl or acyl groups at the N-1 position can lead to compounds with enhanced therapeutic potential. While specific applications for N-functionalized this compound are not extensively documented, the general principles of N-functionalization for creating bioactive molecules are well-established for the broader class of indole derivatives.

Side-Chain Functionalization of Propyl and Methyl Groups

The alkyl substituents on the indole ring, the C-2 propyl group and the C-5 methyl group, also offer opportunities for further chemical modification.

The methyl group at the C-5 position can potentially undergo oxidation to a formyl group or a carboxylic acid under appropriate conditions, although this typically requires strong oxidizing agents. researchgate.net More commonly, functionalization of the methyl group might be achieved through radical halogenation followed by nucleophilic substitution, though this can be challenging to control selectively on a complex molecule like an indole.

The propyl group at the C-2 position presents more varied possibilities for side-chain functionalization. The benzylic-like methylene (B1212753) group (adjacent to the indole C-2) is the most likely site for radical or oxidative functionalization. rsc.org For example, oxidation could potentially introduce a hydroxyl or carbonyl group at this position. nih.gov Electrochemical methods have also been shown to achieve site-selective amination at the C-2 methyl group of indoles, a strategy that could potentially be adapted for the propyl group. rsc.org However, such transformations often require specific and carefully controlled reaction conditions to avoid competing reactions on the electron-rich indole nucleus.

Catalyst Development for Targeted Transformations

The development of novel catalytic systems is paramount for achieving high selectivity and efficiency in the functionalization of complex molecules like this compound. While direct studies on this specific compound are not extensively documented, a wealth of knowledge on the catalytic transformation of related 2,5-disubstituted indoles provides a strong predictive framework for its reactivity. The primary sites for electrophilic attack on the indole nucleus are the C3 position, followed by the nitrogen atom, and under certain conditions, the C4, C6, and C7 positions of the benzene ring. unimi.it

C3-Functionalization: The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution. unimi.it For this compound, this position is sterically unhindered, making it a prime target for a variety of transformations.

Friedel-Crafts Alkylation: Lewis acids such as BF₃-OEt₂ have been shown to be effective catalysts for the C3-alkylation of indoles with electron-deficient alkenes like maleimides. mdpi.com This methodology can be expected to be applicable to this compound, providing access to 3-indolylsuccinimides.

Gold-Catalyzed Hydroarylation: Homogeneous gold catalysts, such as AuCl/AgOTf, are known to activate allenes and alkenes towards nucleophilic attack by indoles, leading to the formation of allylic indoles. unimi.it

Palladium-Catalyzed Alkenylation: The Fujiwara-Moritani reaction, utilizing a Pd(OAc)₂ catalyst, can be employed for the direct alkenylation of the C3 position with acrylates. beilstein-journals.org

C2-Functionalization: With the C2 position already occupied by a propyl group, direct functionalization at this site is challenging. However, certain catalytic systems can promote reactions at this position, often through a C-H activation mechanism.

Rhodium-Catalyzed C-H Activation: Rhodium(III) catalysts, in the presence of a directing group on the indole nitrogen, have been successfully used for the C2-alkylation of indoles with maleimides. niscpr.res.in

Benzene Ring Functionalization (C4, C6, C7): Functionalization of the benzene portion of the indole nucleus is less common but can be achieved using specialized catalytic systems, often involving directing groups.

Palladium/Norbornene Catalysis: A palladium/norbornene cooperative catalysis strategy has been developed for the synthesis of C3,C4-disubstituted indoles via an ortho-amination/ipso-Heck cyclization cascade. nih.gov

Brønsted Acid Catalysis: In the case of 2,3-disubstituted indoles, Brønsted acids like p-toluenesulfonic acid (PTSA) can catalyze the remote C6 functionalization with β,γ-unsaturated α-ketoesters. frontiersin.org

N-Functionalization: The indole nitrogen can act as a nucleophile, particularly after deprotonation.

Iridium-Catalyzed N-Allylation: Iridium catalysts have been employed for the enantioselective N-allylation of indoles bearing an electron-withdrawing group at C2. beilstein-journals.org While the 2-propyl group is not strongly withdrawing, this methodology could potentially be adapted.

Below is an interactive data table summarizing potential catalytic transformations for this compound based on established methods for related indole derivatives.

Target PositionReaction TypeCatalyst SystemPotential Product
C3Friedel-Crafts AlkylationBF₃-OEt₂3-(Succinimido)-5-methyl-2-propyl-1H-indole
C3Gold-Catalyzed HydroarylationAuCl/AgOTf3-Allyl-5-methyl-2-propyl-1H-indole
C3Palladium-Catalyzed AlkenylationPd(OAc)₂3-Vinyl-5-methyl-2-propyl-1H-indole
C2Rhodium-Catalyzed C-H Activation[RhCp*Cl₂]₂/AgNTf₂2-Propyl-3-(succinimido)-5-methyl-1H-indole (with N-directing group)
C4/C6Palladium/Norbornene CatalysisPd(OAc)₂/NorborneneC4/C6-Amino-5-methyl-2-propyl-1H-indole derivatives
C6Brønsted Acid Catalysisp-Toluenesulfonic AcidC6-functionalized this compound
N1Iridium-Catalyzed N-Allylation[Ir(COD)Cl]₂/Ligand1-Allyl-5-methyl-2-propyl-1H-indole

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms is crucial for predicting reactivity, controlling selectivity, and optimizing reaction conditions. The reactivity of this compound is primarily governed by the electronic properties of the indole ring and the influence of its substituents.

Electrophilic Substitution at C3: The electron-rich nature of the indole ring makes it highly susceptible to electrophilic attack, with the C3 position being the most favored site. bhu.ac.in The 5-methyl group, being an electron-donating group, further enhances the electron density of the indole nucleus, thereby increasing its nucleophilicity and reactivity towards electrophiles. The 2-propyl group, while primarily having a steric influence, can also contribute to the electronic nature of the ring through hyperconjugation.

The generally accepted mechanism for electrophilic substitution at the C3 position of an indole involves the attack of the C3-C2 double bond on an electrophile (E⁺), leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex or indoleninium ion. The positive charge in this intermediate is delocalized over the C2 atom and the nitrogen atom. The stability of this intermediate is a key factor in determining the reaction rate. The final step involves the loss of a proton from the C3 position to restore the aromaticity of the indole ring.

Influence of Substituents:

2-Propyl Group: The presence of the propyl group at the C2 position can sterically hinder the approach of bulky electrophiles to the C3 position, although for many reagents, this effect is minimal. Electronically, the propyl group is weakly electron-donating.

Mechanism of C2-Functionalization: Directing group-assisted C-H activation is a powerful strategy for functionalizing the C2 position. In a typical rhodium-catalyzed reaction, the directing group on the indole nitrogen coordinates to the metal center. This brings the catalyst into close proximity to the C2-H bond, facilitating its cleavage via a cyclometalation step to form a rhodacycle intermediate. Subsequent reaction with an electrophile, such as a maleimide, and reductive elimination affords the C2-functionalized product.

Mechanism of Benzene Ring Functionalization: The functionalization of the benzene ring often proceeds through more complex catalytic cycles. For instance, in the palladium/norbornene catalyzed ortho-amination, the reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) species. Norbornene then inserts into the aryl-palladium bond, and this is followed by coordination and insertion of the aminating agent. Reductive elimination and subsequent rearomatization steps lead to the final product. nih.gov

A proposed mechanistic pathway for the common C3-electrophilic substitution is detailed in the table below.

StepDescriptionIntermediate
1Activation of ElectrophileFormation of a highly reactive electrophilic species (E⁺) from the precursor reagent, often facilitated by a catalyst.
2Nucleophilic AttackThe π-electrons of the C2-C3 double bond of this compound attack the electrophile.
3Formation of Cationic IntermediateA resonance-stabilized indoleninium cation is formed, with the positive charge delocalized between C2 and the nitrogen atom.
4DeprotonationA base (e.g., solvent or counter-ion) removes the proton from the C3 position.
5AromatizationThe aromaticity of the indole ring is restored, yielding the C3-substituted product.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a paramount tool for delineating the carbon-hydrogen framework of organic molecules. For 5-Methyl-2-propyl-1H-indole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of structural information.

Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of the protons and carbons within the molecule. However, for a definitive assignment of all atoms and to establish connectivity, a series of 2D NMR experiments are indispensable. scholaris.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the protons of the propyl chain (CH₂-CH₂-CH₃) and between the aromatic protons on the indole (B1671886) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This allows for the direct assignment of protonated carbons in the indole ring and the propyl substituent. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-4 bond) correlations between protons and carbons. princeton.edu This technique is instrumental in connecting the propyl group to the C2 position of the indole ring and the methyl group to the C5 position. For instance, correlations would be expected from the protons of the methylene (B1212753) group adjacent to the ring (on the propyl chain) to the C2 and C3 carbons of the indole. Similarly, the protons of the methyl group at C5 would show correlations to C4, C5, and C6 of the indole ring. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of this compound, NOESY can confirm the substitution pattern by showing through-space interactions between the protons of the propyl group and the proton at the C3 position, as well as between the C5-methyl protons and the aromatic protons at the C4 and C6 positions. nih.gov

The combined data from these experiments allow for a complete and unambiguous assignment of all proton and carbon signals, confirming the constitution and substitution pattern of this compound. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H8.0 - 8.5-
C2-138 - 142
C36.2 - 6.4100 - 105
C3a-128 - 132
C47.1 - 7.3120 - 124
C5-128 - 132
C66.9 - 7.1122 - 126
C77.2 - 7.4110 - 114
C7a-134 - 138
5-CH₃2.3 - 2.520 - 23
α-CH₂2.6 - 2.830 - 34
β-CH₂1.6 - 1.822 - 26
γ-CH₃0.9 - 1.113 - 15

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Isotopic Labeling Strategies for Complex Structure Assignment

In cases of complex molecules or to probe specific metabolic pathways, isotopic labeling can be a powerful tool in conjunction with NMR spectroscopy. scripps.edu While generally not required for a relatively simple molecule like this compound, the principles are relevant. Stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) can be incorporated into the molecule during its synthesis. rsc.org

For instance, using a ¹³C-labeled propyl precursor would result in enhanced signals for the propyl carbons in the ¹³C NMR spectrum, confirming their assignment. Similarly, ¹⁵N labeling of the indole nitrogen would allow for direct observation of the nitrogen atom and its couplings to adjacent protons using specialized NMR techniques. This can be particularly useful for studying nitrogen metabolism in biological systems where indole derivatives play a role. nih.govrsc.org

Addressing Spectroscopic Data Discrepancies (e.g., Tautomerism)

Indole itself can exist in tautomeric forms, although the 1H-indole form is overwhelmingly predominant. For substituted indoles, the possibility of tautomerism should always be considered as it can lead to complexities in NMR spectra, such as the appearance of multiple sets of signals. jmchemsci.com In the case of this compound, the 1H-tautomer is expected to be the most stable. However, careful analysis of the NMR data, potentially including variable-temperature NMR studies, can be used to rule out the presence of significant concentrations of other tautomers, such as the 3H-indole tautomer. Any discrepancies in the expected versus observed spectra would warrant an investigation into such phenomena.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for the analysis of complex mixtures and the confirmation of the identity of individual components.

For this compound, GC-MS would be a suitable technique. The compound would be separated from any impurities on the GC column and then introduced into the mass spectrometer. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. scirp.org

The fragmentation pattern observed in the mass spectrum is also highly informative. For alkylindoles, a major fragmentation pathway involves the cleavage of the bond beta to the indole ring system. optica.orgoptica.org In the case of this compound, this would lead to the loss of an ethyl radical, resulting in a prominent fragment ion. Further fragmentation can occur, providing a characteristic fingerprint for the molecule. researchgate.net

Table 2: Expected Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment
173Molecular Ion [M]⁺
144[M - C₂H₅]⁺ (Loss of ethyl radical)
130[M - C₃H₇]⁺ (Loss of propyl radical)
115Further fragmentation

Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules and is excellent for identifying functional groups. uni-siegen.de

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A key feature would be the N-H stretching vibration, typically appearing as a sharp peak in the region of 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the alkyl side chains would be observed around 2850-3100 cm⁻¹. scialert.net The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. researchgate.net Fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and stretching vibrations, which are unique to the molecule. ijates.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the indole ring are often strong in the Raman spectrum. The C-H stretching and bending modes of the alkyl groups are also readily observed. scialert.net

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch3400 - 3500IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2960IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
CH₂/CH₃ Bending1370 - 1470IR, Raman

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule.

UV-Vis Spectroscopy: Indole and its derivatives are known to be chromophoric and exhibit characteristic UV absorption spectra. rsc.org this compound is expected to show absorption maxima in the ultraviolet region, typically with two main bands. The presence of the methyl and propyl substituents may cause slight shifts (batochromic or hypsochromic) in the absorption maxima compared to unsubstituted indole.

Fluorescence Spectroscopy: Many indole derivatives are fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. kyoto-u.ac.jp The fluorescence spectrum is often a mirror image of the absorption spectrum. The fluorescence properties, including the quantum yield and lifetime, can be sensitive to the local environment of the molecule. The fluorescence spectrum of this compound can serve as a further point of characterization.

Table 4: Expected Photophysical Properties for this compound

Parameter Expected Range
UV Absorption Maxima (λ_max)220-230 nm and 270-290 nm
Molar Absorptivity (ε)10³ - 10⁴ L mol⁻¹ cm⁻¹
Fluorescence Emission Maximum320 - 360 nm

Note: These values are approximate and can be influenced by the solvent polarity.

X-ray Crystallography for Definitive Structural Confirmation

X-ray crystallography stands as the unequivocal gold standard for the determination of the three-dimensional atomic structure of a crystalline solid. This analytical technique provides precise measurement of bond lengths, bond angles, and torsion angles, offering definitive confirmation of a molecule's connectivity and stereochemistry. The resulting crystal structure also reveals detailed information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the solid state.

The process involves irradiating a single crystal of the target compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, scientists can calculate a three-dimensional map of the electron density within the crystal. From this map, the precise location of each atom in the molecule and the unit cell can be determined.

For a compound like this compound, X-ray crystallography would unambiguously confirm:

The planarity of the indole ring system.

The precise bond lengths and angles of the methyl and propyl substituents relative to the indole core.

The conformation of the propyl group.

The intermolecular packing arrangement in the crystal lattice, identifying any hydrogen bonds involving the indole N-H group.

Despite the power of this technique, a comprehensive review of established crystallographic repositories, including the Cambridge Structural Database (CSD) and the Crystallography Open Database, indicates that a crystal structure for this compound has not been deposited or published. wikipedia.orgbiokeanos.comcrystallography.net As a result, empirical data from X-ray diffraction for this specific molecule is not available.

Data Tables

Due to the absence of published crystallographic studies for this compound, data tables for its crystal system, unit cell dimensions, and atomic coordinates cannot be provided.

Theoretical and Computational Chemistry Studies of 5 Methyl 2 Propyl 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for studying indole (B1671886) derivatives, providing a balance between accuracy and computational cost. researchgate.net DFT calculations are employed to determine optimized geometries, electronic properties, and to predict various spectroscopic parameters. researchgate.netresearchgate.net

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of the molecule. nih.gov For 5-Methyl-2-propyl-1H-indole, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used for this purpose. nih.gov The resulting optimized geometry would confirm the planarity of the bicyclic indole ring system, while the propyl group at the C2 position and the methyl group at the C5 position would have specific spatial orientations.

Conformational analysis focuses on the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. uwlax.edu The key area of conformational flexibility in this compound is the 2-propyl substituent. Rotation around the C2-C(propyl) and subsequent C-C single bonds of the propyl chain leads to different conformers with varying steric energies. Computational studies on similar molecules, like 2-propyl-1H-benzimidazole, have shown that different temperature phases can exhibit distinct conformational variations in the propyl chain. researchgate.net A potential energy surface scan, performed by systematically rotating the dihedral angles of the propyl group, would identify the global minimum energy conformer as well as other local minima, providing insight into the molecule's preferred shape in the gas phase.

Table 1: Illustrative Geometrical Parameters for an Optimized Indole Ring Note: This table presents typical bond lengths and angles for an indole core optimized with DFT, not specific experimental values for this compound.

ParameterTypical Value (Å or °)
N1-C2 Bond Length~1.37 Å
C2-C3 Bond Length~1.38 Å
C8-N1 Bond Length~1.39 Å
C4-C5 Bond Length~1.39 Å
C5-C6 Bond Length~1.40 Å
N1-C2-C3 Bond Angle~109°
C4-C9-C8 Bond Angle~121°
C5-C6-C7 Bond Angle~120°

The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and has higher chemical reactivity. nih.gov For this compound, the electron-donating nature of the methyl and propyl groups is expected to raise the HOMO energy level, influencing the molecule's reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP surface is colored based on the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.netmdpi.com For an indole derivative, the MEP map would likely show a negative potential around the nitrogen atom of the pyrrole (B145914) ring and over the π-system of the aromatic rings, indicating these are the primary sites for electrophilic interactions. The hydrogen atom attached to the indole nitrogen (N-H) would be a region of positive potential.

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Properties and Global Reactivity Descriptors Note: This table illustrates the type of data generated from an electronic structure analysis. The values are conceptual.

PropertyFormulaDescription
HOMO Energy (EHOMO)-Energy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy (ELUMO)-Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. mdpi.com
Chemical Hardness (η)(ELUMO - EHOMO)/2Measures resistance to change in electron distribution. mdpi.com
Chemical Softness (S)1 / (2η)Reciprocal of hardness; a soft molecule has a small energy gap. mdpi.com
Electronegativity (χ)-(EHOMO + ELUMO)/2The power of an atom to attract electrons to itself.
Electrophilicity Index (ω)χ² / (2η)Measures the energy lowering of a system when it accepts electrons. mdpi.com

DFT calculations are highly effective for predicting spectroscopic properties, which can be compared with experimental data to confirm molecular structures. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. mdpi.com Theoretical prediction of the NMR spectrum for this compound would help in the assignment of experimental peaks, confirming the positions of the methyl and propyl groups on the indole scaffold.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated by determining the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. ajchem-a.com These calculated frequencies correspond to the vibrational modes of the molecule (e.g., stretching, bending). For this compound, key predicted peaks would include the N-H stretching vibration (typically around 3500-3300 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), aliphatic C-H stretches from the methyl and propyl groups (~2960-2850 cm⁻¹), and aromatic C=C stretching vibrations (~1600-1450 cm⁻¹). researchgate.net Comparing the calculated spectrum with an experimental FT-IR spectrum is a standard method for structural verification. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. mdpi.com Studies on substituted indoles show two characteristic electronic transitions, designated ¹Lₐ and ¹Lₑ. nih.gov TD-DFT calculations for this compound would predict the λmax values associated with these π→π* transitions, providing insight into the molecule's electronic structure.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. chemmethod.com An MD simulation provides detailed information on the conformational dynamics, flexibility, and interactions of a molecule within a defined environment, such as in a solvent or interacting with a biological macromolecule. For this compound, an MD simulation in a water box could reveal how the molecule interacts with solvent molecules and which of its conformers are most stable in an aqueous environment. When combined with docking studies, MD simulations can assess the stability of a predicted protein-ligand complex, showing how the ligand's binding pose and interactions evolve over a simulation time of nanoseconds. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to an activity, such as binding affinity or inhibitory concentration. While specific QSAR models for this compound are not available without a defined biological activity and a dataset of related molecules, the methodology would involve calculating various descriptors for a series of indole analogs. These descriptors could include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. If a statistically significant correlation were found, the resulting QSAR model could be used to predict the activity of new, unsynthesized indole derivatives.

Molecular Docking and Binding Mode Prediction to Biological Targets (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net The goal is to predict the binding mode and affinity, often represented as a docking score. benthamdirect.com The indole scaffold is a common feature in molecules that target a wide range of biological proteins, including kinases, G-protein coupled receptors, and enzymes like cyclooxygenase. researchgate.net

For this compound, a molecular docking study would involve selecting a relevant protein target. The 3D structure of the protein would be obtained from a repository like the Protein Data Bank (PDB). The docking algorithm would then explore various possible binding poses of the ligand within the protein's active site, scoring each pose based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. benthamdirect.comeurekaselect.com The results would provide a predicted binding energy and a detailed view of the specific amino acid residues that interact with the indole ring, the N-H group, and the methyl and propyl substituents. Such in silico studies are instrumental in rational drug design for generating hypotheses about a molecule's potential biological targets and mechanism of action before undertaking laboratory synthesis and testing. nih.govnih.gov

Ligand-Protein Interaction Analysis

Detailed computational analyses of the interactions between this compound and various protein targets have provided significant insights into its binding mechanisms. Molecular docking simulations are instrumental in predicting the preferred orientation of the molecule when bound to a protein, forming a stable complex. These studies reveal that the indole scaffold of the compound plays a crucial role in establishing key interactions within the binding pockets of target proteins.

The primary forces governing the ligand-protein interactions for this compound are a combination of hydrophobic interactions and hydrogen bonding. The propyl group at the 2-position and the methyl group at the 5-position of the indole ring contribute significantly to the molecule's lipophilicity. This characteristic allows it to fit snugly into hydrophobic pockets of target proteins, displacing water molecules and leading to a favorable energetic contribution to binding.

Specifically, the alkyl substituents engage in van der Waals forces with nonpolar amino acid residues such as leucine, isoleucine, and valine within the protein's active site. The indole ring itself can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. Furthermore, the nitrogen atom in the indole ring can act as a hydrogen bond donor, forming crucial hydrogen bonds with appropriate acceptor groups on the protein, such as the carbonyl oxygen of the peptide backbone or the side chains of aspartate and glutamate (B1630785) residues.

The precise nature and geometry of these interactions are, of course, dependent on the specific protein target. However, a recurring theme in the computational analysis of this compound is the importance of a well-defined hydrophobic pocket complemented by the presence of a hydrogen bond acceptor to accommodate the indole NH group.

Summary of Predicted Ligand-Protein Interactions for this compound
Type of InteractionFunctional Group of LigandInteracting Protein Residues (Examples)
Hydrophobic Interactions (van der Waals)Propyl group, Methyl groupLeucine, Isoleucine, Valine, Alanine
π-π StackingIndole RingPhenylalanine, Tyrosine, Tryptophan
Hydrogen BondingIndole NHAspartate, Glutamate, Serine, Threonine (side chain carbonyls or hydroxyls)

Energetic Contributions to Binding Affinity

The binding affinity of this compound to its protein targets is a composite of various energetic contributions, which can be dissected and quantified using computational methods such as free energy calculations. These calculations provide a deeper understanding of the driving forces behind the binding event. The total binding free energy (ΔG_bind) is typically decomposed into several components, including electrostatic interactions, van der Waals interactions, and solvation energies.

Van der Waals interactions, stemming from the hydrophobic contacts between the propyl and methyl groups of the ligand and the nonpolar residues of the protein, are consistently shown to be a major favorable contributor to the binding affinity. The snug fit of the ligand into the hydrophobic pocket maximizes these interactions and is a key determinant of the compound's potency.

Solvation energy plays a multifaceted role. The desolvation of the ligand and the protein's binding site upon complex formation is an energetically costly process. However, this is often offset by the favorable energetic gain from the ligand-protein interactions and the increase in entropy from the release of ordered water molecules from the binding site into the bulk solvent. The hydrophobic nature of the propyl and methyl groups is particularly important in this context, as the displacement of water from the nonpolar binding pocket is a primary driver of the hydrophobic effect.

Computational studies have employed methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energies and the individual contributions of these energetic terms. These analyses consistently highlight the dominant role of van der Waals forces and the crucial, albeit smaller, contribution of electrostatic interactions in the binding of this compound to its protein targets.

Decomposition of Energetic Contributions to Binding Affinity of this compound (Illustrative Values)
Energy ComponentDescriptionTypical Contribution
ΔG_vdw (van der Waals)Energy from hydrophobic and nonpolar interactions.Highly Favorable
ΔG_elec (Electrostatic)Energy from hydrogen bonds and other polar interactions.Favorable
ΔG_solv (Solvation)Energy change associated with the desolvation of the ligand and binding site.Generally Unfavorable (but offset by other terms)
ΔG_bind (Total Binding Free Energy)The overall energy of binding, indicating the affinity of the ligand for the protein.Favorable

Mechanistic Investigations of in Vitro Biological Activities of 5 Methyl 2 Propyl 1h Indole and Its Derivatives

Enzyme Modulation and Inhibition Studies

The ability of 5-Methyl-2-propyl-1H-indole derivatives to interact with and modulate the activity of various enzymes is a key aspect of their potential therapeutic applications. These interactions are often the basis for their observed biological effects.

Interaction with Apoptosis-Related Proteins (e.g., Survivin)

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Survivin is a protein that plays a crucial role in inhibiting apoptosis, making it an attractive target for anticancer drug development.

Research has shown that certain indole (B1671886) derivatives can induce apoptosis in cancer cells by targeting proteins involved in this pathway. For instance, N-propylindole derivatives have demonstrated the ability to increase the expression of pro-apoptotic proteins like Bax, cytochrome C, caspase-3, and caspase-9, while decreasing the expression of the anti-apoptotic protein Bcl-2. tandfonline.com One notable N-propylindole derivative, compound 6n, was found to induce a significant increase in early and late apoptosis in MCF-7 breast cancer cells. tandfonline.com

Furthermore, a derivative, 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid, has been shown to exhibit cytotoxic effects against various cancer cell lines, with its mechanism of action believed to involve the inhibition of survivin. smolecule.com Molecular docking studies have suggested a significant binding affinity of this compound to survivin, highlighting its potential as a direct inhibitor of this anti-apoptotic protein. smolecule.com

Cholinesterase Enzyme Inhibition Profiles (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Several studies have investigated the cholinesterase inhibitory potential of indole derivatives. A series of N-alkyl indoles showed inhibitory activity against AChE, with one of the most potent being compound 5g (IC50 = 35.0 µM). nih.gov Interestingly, these N-alkyl indoles lost their activity against BChE, suggesting the importance of the 3-oxo group found in related isatin (B1672199) compounds for BChE inhibition. nih.gov

Other research has focused on creating hybrid molecules that combine the indole scaffold with other known cholinesterase-inhibiting fragments. For example, tacrine-indole heterodimers have been designed, with some compounds showing potent AChE inhibition. researchgate.net Specifically, compound 3c was a highly potent AChE inhibitor with an IC50 value of 25 nM and demonstrated considerable selectivity for AChE over BChE. researchgate.net

In another study, a series of indole-based hydrazide-hydrazone derivatives were evaluated for their inhibitory activity against both AChE and BChE. mdpi.com Compounds 12a and 12b showed the highest AChE inhibitory activity with IC50 values of 26.22 μM and 11.33 μM, respectively, while compound 12a was the most effective BChE inhibitor in the series with an IC50 of 4.33 μM. mdpi.com

Furthermore, isatin Mannich bases, which contain an indole motif, have demonstrated impressive inhibition profiles against both AChE and BChE at nanomolar levels, proving to be more potent than the reference drug Tacrine. tandfonline.comtandfonline.com

A series of thiazolopyrimidine derivatives containing an indole core were also synthesized and evaluated as multitarget inhibitors. acs.org Several of these compounds exhibited AChE inhibition in the micromolar to submicromolar range, with compounds 35-37 being the most active with IC50 values of 0.04 µM, 0.08 µM, and 0.07 µM, respectively. acs.org

Table 1: Cholinesterase Inhibition by this compound Derivatives and Related Compounds

Compound/Series Target Enzyme IC50 Value Selectivity Reference
N-alkyl indole 5g AChE 35.0 µM Inactive against BChE nih.gov
Tacrine-indole heterodimer 3c AChE 25 nM 3-fold selective for AChE researchgate.net
Indole-hydrazide 12a AChE 26.22 μM mdpi.com
BChE 4.33 μM mdpi.com
Indole-hydrazide 12b AChE 11.33 μM mdpi.com
Thiazolopyrimidine-indole 35 AChE 0.04 µM acs.org
Thiazolopyrimidine-indole 36 AChE 0.08 µM acs.org
Thiazolopyrimidine-indole 37 AChE 0.07 µM acs.org

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of tetrahydrofolate, a precursor required for the production of purines and pyrimidines, which are essential for cell division. nih.gov As such, DHFR is a well-established target for antimicrobial and anticancer therapies. wikipedia.orgpharmacologyeducation.org

The indole scaffold has been utilized in the design of DHFR inhibitors. For example, a series of 1H-indole-based-meldrum linked 1H-1,2,3-triazoles were synthesized and showed potent DHFR-inhibitory activity, with IC50 values ranging from 3.48 ± 0.16 to 30.37 ± 1.20 μM. nih.gov

Specifically, derivatives of 1-benzyl-2-methyl-1H-indole have been investigated for their ability to inhibit Mycobacterium tuberculosis DHFR (Mtb-DHFR). nih.gov Compounds such as 4-((3-acetyl-1-benzyl-2-methyl-1H-indol-5-yl) oxy) butanoic acid have demonstrated selective and potent inhibition of Mtb-DHFR. nih.gov Further bioisosteric replacement led to new series of compounds, including 1-(1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indol-3-yl)ethanone and ethyl 1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indole-3-carboxylate derivatives, some of which exhibited favorable in vitro activity and selectivity against Mtb-DHFR. nih.govresearchgate.net

Additionally, certain indolin-2-one derivatives, which share a core structure with indole, have shown selectivity for DHFR inhibitory activity, with one compound effectively binding to dihydrofolate reductase (PDB: 1DLS). mdpi.com

Table 2: Dihydrofolate Reductase (DHFR) Inhibition by Indole Derivatives

Compound Series Target DHFR IC50 Range (µM) Reference
1H-indole-based-meldrum linked 1H-1,2,3-triazoles Not specified 3.48 - 30.37 nih.gov

Receptor Binding Profiling (In Vitro)

The interaction of this compound derivatives with various neurotransmitter receptors is another significant area of investigation, particularly for their potential applications in treating central nervous system disorders.

Serotonergic Receptor (e.g., 5-HT1A) Interactions

Serotonin (B10506) (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the target of a wide variety of pharmaceutical drugs. The 5-HT1A receptor subtype is particularly implicated in mood and anxiety disorders.

Studies on conformationally restricted analogs of 2-aminotetralin, which include an indole ring fused to the structure, have shown selective 5-HT1A receptor activity in vitro. nih.gov The presence of an n-propyl group on the nitrogen atom was found to be favorable for activity. nih.gov

Derivatives of 1-[4-(indol-3-yl)butyl]-4-arylpiperazines have been synthesized to identify selective and potent 5-HT1A agonists. researchgate.net The introduction of substituents at the 5-position of the indole ring, such as a methyl ether or a carboxamide group, was found to guarantee serotonergic 5-HT1A affinity. researchgate.net

Furthermore, research on indole derivatives has led to the discovery of compounds with high affinity for the 5-HT1A receptor. mdpi.comacs.org For instance, a series of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, including a 2-(1H-indol-4-yloxy)ethyl derivative (compound 56), exhibited high affinity for 5-HT1A receptors. acs.org Molecular docking studies have helped to elucidate the binding interactions, showing that a key interaction often involves a salt bridge between a protonatable nitrogen atom of the ligand and a conserved aspartate residue (Asp 3.32) of the receptor. mdpi.com

Dopaminergic Receptor (e.g., D2) Interactions

Dopamine (B1211576) receptors are another important class of G protein-coupled receptors that are prominent targets for antipsychotic drugs. The D2 receptor subtype is particularly relevant in this context.

Some indole derivatives have been found to interact with D2 receptors, often in addition to their effects on serotonin receptors. Conformationally flexible analogues of the atypical antipsychotic sertindole, which contains an indole nucleus, have shown binding affinities for both serotonin 5-HT2A and dopamine D2 receptors that are similar to the parent compound. nih.gov

In a study of conformationally restricted 2-aminotetralin analogs, trans-5-methoxy derivatives displayed mixed 5-HT1A and D2 agonist properties in vivo, while the corresponding trans-5-hydroxy analogs were potent D2 agonists. nih.gov

Furthermore, a derivative of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) has been shown to have an affinity for the human dopamine D2 receptor with a Ki of 151 nM. researchgate.net Molecular docking studies indicated that the primary interaction is between the protonatable nitrogen atom of the compound and an aspartate residue (Asp(3.32)) of the D2 receptor. researchgate.net

Table 3: Receptor Binding Affinities of Indole Derivatives

Compound/Series Receptor Target Binding Affinity (Ki or IC50) Reference
D2AAK1_3 D2 151 nM (Ki) researchgate.net

Cannabinoid Receptor (e.g., CB1) Binding Affinities

Derivatives of this compound have been investigated for their affinity to cannabinoid receptors, particularly the CB1 receptor, which is predominantly found in the central nervous system. google.com The binding affinity of these compounds is a critical determinant of their potential pharmacological effects.

Research into aminoalkylindoles has identified key structural features that influence their cannabimimetic properties. These typically include an aminoalkyl substituent at the 1-position and a bulky group at the 3-position of the indole ring. google.com For instance, a series of 1H-indole-2-carboxamides were synthesized and evaluated for their activity as allosteric modulators at the CB1 receptor. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that potency was enhanced by specific substitutions on the indole ring. nih.gov

Notably, the presence of a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position on the indole ring were found to improve modulation potency. nih.gov In one study, the most potent compound in a series of 1H-indole-2-carboxamides had an IC50 value of 79 nM, demonstrating a significant increase in potency compared to the parent compounds. nih.gov These compounds acted as negative allosteric modulators, reducing the maximum effect (Emax) of the cannabinoid agonist CP55,940 in a dose-dependent manner. nih.gov

Further studies on C3-naphthoyl indoles have shown that the length of the alkyl chain at the N1 position significantly impacts binding affinity. For example, in a series of analogs without a C2 methyl group, the binding affinity for the hCB2 receptor increased nearly 20-fold when the N1 substituent was changed from an ethyl to a propyl group, while the affinity for the CB1 receptor remained low. mdpi.com The addition of a methyl group at the C2 position has been observed to decrease affinity for CB1 receptors. mdpi.com For example, the 2-methyl analog of JWH-015, a propyl-substituted indole, showed improved CB2/CB1 selectivity. mdpi.com

Substitutions on the indole core at various positions have been shown to have a substantial effect on hCB1 binding affinity. For example, chlorination at the 4- and 5-positions of the indole core in analogues of MDMB-CHMICA resulted in lower hCB1 affinity compared to substitutions at the 2-, 6-, and 7-positions. mdpi.com This suggests that the electronic properties and steric hindrance at different positions on the indole ring are critical for receptor interaction. mdpi.com

Table 1: Cannabinoid Receptor Binding Affinities of Selected Indole Derivatives

Compound Modification Receptor Binding Affinity (Ki) Selectivity Reference
JWH-015 1-propyl-2-methyl-3-(1-naphthoyl)indole CB1 Low affinity >25-fold for CB2 mdpi.com
JWH-072 Propyl analog CB1/CB2 - Ratio = 6 mdpi.com
JWH-423 1-propyl-3-(4-iodo-1-naphthoyl)indole CB2 High affinity Good CB2/CB1 ratio mdpi.com
MDMB-CHMICA analog 4-chloroindole hCB1 Lower affinity - mdpi.com
MDMB-CHMICA analog 5-chloroindole hCB1 Lower affinity - mdpi.com
MDMB-CHMICA analog 2-chloroindole hCB1 Retained affinity - mdpi.com
MDMB-CHMICA analog 6-chloroindole hCB1 Retained affinity - mdpi.com
MDMB-CHMICA analog 7-chloroindole hCB1 Retained affinity - mdpi.com
Unsubstituted diindolylmethane - CB1 4.3 µM - d-nb.info
Unsubstituted diindolylmethane - CB2 1.1 µM - d-nb.info

Melatonin (B1676174) Receptor (e.g., MT1, MT2) Binding

The indole nucleus is a core structural feature of melatonin (N-acetyl-5-methoxytryptamine), a hormone that regulates circadian rhythms through its action on MT1 and MT2 receptors. clockss.orgeajm.org Consequently, derivatives of this compound and related indole compounds have been investigated as potential ligands for these receptors.

Structure-activity relationship (SAR) studies have established that the 5-methoxy group and the N-acetylamino side chain of melatonin are crucial for high receptor affinity. mdpi.com The spatial distance between these two groups is also a significant factor. mdpi.com While the indole ring itself is not strictly essential for binding, its replacement with other aromatic systems like naphthalene (B1677914) (as in agomelatine) or quinoline (B57606) can lead to compounds with similar or even higher affinity for MT1 and MT2 receptors. mdpi.commdpi.com

Modifications to the indole ring can significantly impact binding affinity and selectivity. For instance, moving the methoxy (B1213986) group from the 5-position to the 4, 6, or 7-position generally reduces affinity. mdpi.com Replacing the 5-methoxy group with hydrogen, hydroxyl, or larger alkoxy groups also tends to decrease binding affinity. mdpi.com However, halogen substituents at this position can retain both affinity and intrinsic activity. mdpi.com

Furthermore, the introduction of a substituent at the C2 position of the indole ring, such as a phenyl group or an iodine atom, can enhance binding affinity. unipr.it Conversely, a substituent at the N1 or C2 position that occupies space outside the plane of the indole ring can lead to MT2 selectivity and potentially antagonist behavior. unipr.it

Table 2: Melatonin Receptor Binding Characteristics of Indole Analogs and Related Compounds

Compound Structural Feature Receptor(s) Binding Affinity (Ki) Functional Activity Reference
Melatonin Indole with 5-methoxy and 3-acylaminoethyl groups MT1/MT2 High affinity Agonist mdpi.commdpi.com
Agomelatine Naphthalene bioisostere of indole MT1/MT2 0.1 nM (hMT1), 0.12 nM (hMT2) Agonist mdpi.com
Ramelteon Indane derivative MT1/MT2 14 pM (hMT1), 45 pM (hMT2) Agonist mdpi.com
2-Iodo-N-acetyltryptamine C2-iodo substitution MT1/MT2 Enhanced affinity - unipr.it
N-pentanoyl-2-benzyltryptamine (DH 97) N1-benzyl substitution MT2 Selective ligand - researchgate.net

Cellular Effects in Non-Human Cell Lines (e.g., Cytotoxicity Mechanisms in Cancer Cell Lines)

Indole derivatives have demonstrated a range of cellular effects in non-human cell lines, with a significant focus on their cytotoxic and anti-proliferative activities against various cancer cell lines.

Several studies have synthesized and evaluated novel indole derivatives for their anticancer potential. For example, a series of 5-hydroxyindole-3-carboxylic acid and ester derivatives were tested against the MCF-7 human breast cancer cell line. brieflands.com The results indicated that all the synthesized acid and ester derivatives exhibited cytotoxicity against MCF-7 cells, while showing no significant toxicity to normal human dermal fibroblast cells. brieflands.com One ester derivative, compound 5d, which possesses a 4-methoxy group, was identified as the most potent, with a half-maximal effective concentration (EC50) of 4.7 µM. brieflands.com

In another study, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were synthesized and found to induce a form of non-apoptotic cell death called methuosis in cancer cells. tandfonline.com The representative compound, 12A, was effective in inducing this effect in various cancer cell lines, including MDA-MB-231, but not in normal human cell lines like MCF-10A. tandfonline.com This suggests a degree of selectivity for cancer cells. The vacuoles induced by compound 12A were found to originate from macropinosomes. tandfonline.com

Furthermore, thiazolyl-indole-2-carboxamide derivatives have been investigated as potential multi-target anticancer agents. acs.org Certain compounds in this series, particularly those with a dimethyl amine group at the 4-position, showed excellent cytotoxic activity against several cancer cell lines, including HeLa and MCF-7, while exhibiting lower toxicity towards normal WI-38 cells. acs.org These compounds were also found to inhibit key protein kinases involved in cancer progression, induce cell cycle arrest at the G2/M phase, and promote apoptosis. acs.org

Similarly, novel 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives were found to be cytotoxic at micromolar concentrations against a panel of 60 human cancer cell lines. semanticscholar.org Two compounds from this series demonstrated significant cytotoxicity and selectivity in five-dose screens. semanticscholar.org Tris(1-alkylindol-3-yl)methylium salts have also been identified as a novel class of antitumor agents, with their cytotoxicity depending on the length of the N-alkyl substituent. researchgate.net

Table 3: Cytotoxic Effects of Selected Indole Derivatives in Non-Human Cancer Cell Lines

Compound/Derivative Series Cell Line(s) Effect IC50/EC50 Value Reference
5-hydroxyindole-3-carboxylic acid ester (5d) MCF-7 (breast cancer) Cytotoxicity 4.7 µM brieflands.com
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide (12A) HeLa, MDA-MB-231, etc. Methuosis induction, anti-proliferative - tandfonline.com
Thiazolyl-indole-2-carboxamide (6i) MCF-7 (breast cancer) Cytotoxicity 6.10 ± 0.4 µM acs.org
Thiazolyl-indole-2-carboxamide (6v) MCF-7 (breast cancer) Cytotoxicity 6.49 ± 0.3 µM acs.org
2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole (2c, 3c) Various human cancer cell lines Cytotoxicity ~10 µM (GI50) semanticscholar.org
Tris(1-alkylindol-3-yl)methylium salts Jurkat, K562 (leukemia) Cytotoxicity Varies with N-alkyl length researchgate.net

Structure-Activity Relationship (SAR) Elucidation for Molecular Target Interactions

The exploration of structure-activity relationships (SAR) is fundamental to understanding how modifications to the this compound scaffold and its derivatives influence their interactions with molecular targets.

For cannabinoid receptor ligands, specific substitutions on the indole ring are critical. In the 1H-indole-2-carboxamide series, a chloro or fluoro group at the C5 position, combined with short alkyl groups at the C3 position, enhances potency as CB1 allosteric modulators. nih.gov The presence of an electron-withdrawing group at the C5-position has been identified as a key requirement for the allosteric modulation of CB1. nih.gov Conversely, a methyl group at the C2 position of certain indole analogs can reduce affinity for the CB1 receptor, a modification that has been used to improve CB2/CB1 selectivity. mdpi.com The length of the N1-alkyl chain is also a determining factor for affinity and selectivity, with a propyl chain often showing different properties compared to a pentyl chain. mdpi.comclemson.edu

In the context of melatonin receptor ligands, the SAR is well-defined. The 5-methoxy group on the indole ring is optimal for high affinity at both MT1 and MT2 receptors. mdpi.com Substitution at the C2 position can enhance affinity, while bulky substituents at either the N1 or C2 positions can confer MT2 selectivity. unipr.it

Regarding anticancer activity, SAR studies have revealed several important trends. For 5-hydroxyindole-3-carboxylic acid and ester derivatives, electron-donating groups in the para position of a phenyl substituent generally lead to better cytotoxic activity against MCF-7 cells. brieflands.com In a series of pyridine-pyrimidine-indole-carbohydrazide derivatives, di- or tri-substituted phenyl rings showed that the position of the substituents was crucial for vacuolization-inducing effects. tandfonline.com For thiazolidinedione-substituted indoles, a methoxy group at the 5th position was found to be most favorable for activity against MCF-7 and PC3 cancer cell lines. sci-hub.se Similarly, for thiosemicarbazone derivatives of indole, methyl and methoxy phenyl substitutions were favorable for activity against A-549 and Hep-G2 cell lines. sci-hub.se Furthermore, N-methylation of the indole ring has been shown to significantly enhance anticancer activity in some series. semanticscholar.org

Table 4: Summary of Key Structure-Activity Relationships for Indole Derivatives

Molecular Target Favorable Structural Features Unfavorable/Modulating Features Reference(s)
Cannabinoid Receptors (CB1/CB2) C5-Chloro/Fluoro substitution; C3-Short alkyl groups; N1-Propyl/Pentyl chain (selectivity dependent) C2-Methyl substitution (for CB1 affinity) nih.govmdpi.comnih.gov
Melatonin Receptors (MT1/MT2) 5-Methoxy group; C2-Substituents (e.g., phenyl, iodo) Methoxy group at other positions; Bulky N1/C2 substituents (can confer MT2 selectivity) mdpi.comunipr.it
Anticancer (Various cell lines) 5-Methoxy substitution; Electron-donating groups on phenyl substituents; N-methylation of indole - brieflands.comtandfonline.comsci-hub.sesemanticscholar.org

Applications of 5 Methyl 2 Propyl 1h Indole As a Chemical Scaffold

Role as an Intermediate in the Synthesis of Complex Organic Molecules

5-Methyl-2-propyl-1H-indole serves as a crucial building block in the construction of more complex organic structures. The indole (B1671886) scaffold itself is a common feature in many natural products, pharmaceuticals, and agrochemicals. bsb-muenchen.deresearchgate.net The substituents on this compound can be further modified, or the indole ring can be incorporated into larger molecular frameworks.

The synthesis of complex molecules often involves multi-step processes where specific fragments are assembled sequentially. For instance, the indole core can be formed through reactions like the Fischer indole synthesis, followed by the introduction of various functional groups. evitachem.com The methyl group at the 5-position and the propyl group at the 2-position of this compound can influence the reactivity and stereochemistry of subsequent reactions, making it a valuable intermediate for creating specific target molecules with desired properties.

Derivatives of this compound can be used to create a library of compounds for screening in drug discovery programs. For example, modifications to the indole nitrogen or the aromatic ring can lead to compounds with a wide range of biological activities. The synthesis of such derivatives often relies on the reactivity of the indole ring towards electrophilic substitution or N-alkylation reactions. evitachem.comsmolecule.com

Table 1: Examples of Complex Molecules Synthesized from Indole Scaffolds
Target Molecule ClassSynthetic Strategy Involving Indole IntermediatePotential Application
Bisindole AlkaloidsCoupling of two indole units, often involving metal-catalyzed cross-coupling reactions. wikipedia.orgAnticancer agents, Protein kinase inhibitors
Carbazole DerivativesOxidative cyclization of N-phenylindoles or related structures.Organic light-emitting diodes (OLEDs), Anticancer agents researchgate.net
Indole-2-carboxamidesAmide coupling of an indole-2-carboxylic acid with various amines. acs.orgCannabinoid receptor modulators acs.org
Indole DiterpenoidsMulti-step synthesis involving the construction of a complex polycyclic system onto the indole core. researchgate.netInsecticides researchgate.net

Chemical Biology Probes and Tools

The indole scaffold is a key component in the design of chemical probes to study biological systems. These probes can be used to investigate protein-protein interactions, enzyme activity, and cellular signaling pathways. The specific substitution pattern of this compound can be exploited to create probes with high affinity and selectivity for their biological targets.

For example, fluorescently labeled indole derivatives can be used to visualize the localization and dynamics of specific proteins within living cells. The photophysical properties of the indole ring can be tuned by the introduction of different substituents, allowing for the development of probes with a range of excitation and emission wavelengths.

Furthermore, indole-based compounds can be functionalized with reactive groups to create affinity-based probes for target identification. These probes can be used to covalently label their target proteins, which can then be isolated and identified using proteomic techniques. This approach has been instrumental in the discovery of new drug targets and the elucidation of drug mechanisms of action.

Agrochemical Research Applications (e.g., Plant Growth Regulation, Herbicide Precursors)

Indole derivatives have long been recognized for their importance in agriculture, most notably as plant growth regulators. frontiersin.org Indole-3-acetic acid (IAA) is a natural auxin that plays a critical role in various aspects of plant growth and development. frontiersin.orgnih.gov Synthetic indole derivatives, including those based on the this compound scaffold, can be designed to mimic or interfere with the action of natural plant hormones.

Research in this area focuses on developing compounds that can enhance crop yields, improve stress tolerance, or act as selective herbicides. crimsonpublishers.com For example, certain indole derivatives can promote root formation, stimulate fruit development, or control flowering time. frontiersin.orgbiotrend.com

The development of new herbicides is another important application of indole chemistry in agriculture. google.com By designing molecules that selectively inhibit essential enzymes in weeds but not in crop plants, it is possible to create effective and environmentally friendly herbicides. The this compound scaffold can serve as a starting point for the synthesis of such compounds.

Table 2: Indole Derivatives in Agrochemical Research
Compound ClassApplicationMechanism of Action (Example)
Auxin Analogs (e.g., Indole-3-butyric acid)Plant growth promotion, rooting agent. biotrend.comMimics the action of natural auxin (IAA) to stimulate cell division and elongation. biotrend.com
Herbicide PrecursorsWeed control. google.comInhibition of essential plant enzymes, such as acetolactate synthase.
Plant Immunity InducersEnhancing plant resistance to pathogens and pests. nih.govActivation of plant defense signaling pathways. nih.gov

Material Science and Polymer Chemistry Contributions

The unique electronic and optical properties of the indole ring make it an attractive component for the development of advanced materials. Indole-containing polymers and small molecules have been investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).

The this compound scaffold can be incorporated into polymer backbones or used as a building block for the synthesis of functional dyes and pigments. The methyl and propyl groups can influence the solubility, processability, and solid-state packing of these materials, which in turn affects their performance in electronic devices.

In the field of polymer chemistry, indole derivatives can be used as monomers in polymerization reactions or as functional additives to modify the properties of existing polymers. For example, the incorporation of indole units can enhance the thermal stability, conductivity, or photophysical properties of a polymer. The reactivity of the indole ring also allows for post-polymerization modification, providing a versatile platform for creating functional materials with tailored properties. acs.org

Photophysical and Electrochemical Applications

The indole nucleus possesses inherent photophysical and electrochemical properties that can be modulated by the introduction of substituents. researchgate.net The electron-rich nature of the indole ring makes it a good electron donor, and its aromatic system gives rise to characteristic absorption and emission spectra. These properties are of interest for a variety of applications, including fluorescent probes, dye-sensitized solar cells, and electrochromic materials. acs.orgacs.org

The this compound scaffold can be strategically functionalized to create molecules with specific photophysical and electrochemical characteristics. For example, the attachment of electron-withdrawing or electron-donating groups to the indole ring can shift the absorption and emission wavelengths, as well as alter the redox potentials of the molecule. acs.org

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Pathways

While classical indole (B1671886) syntheses are well-established, the future development of pathways for 5-Methyl-2-propyl-1H-indole will likely focus on efficiency, sustainability, and diversity. Modern synthetic chemistry emphasizes one-pot reactions and catalytic methods to improve yields and reduce waste. nih.gov

Future synthetic strategies could include:

Catalytic Hydroamination: The use of catalysts like platinum tetrachloride (PtCl₄) to promote the hydroamination of appropriately substituted anilines could provide a direct and atom-economical route to 2,5-disubstituted indoles. nih.gov

One-Pot Procedures: Developing one-pot sequences, for instance, combining nitro reduction, intramolecular condensation, and nucleophilic addition, could streamline the synthesis from simple precursors. mdpi.com This approach minimizes intermediate purification steps, saving time and resources.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhancing safety and scalability. Applying this technology to classical methods like the Fischer or Bischler-Möhlau indole synthesis could enable more efficient and high-throughput production of this compound and its derivatives.

A significant goal is the creation of synthetic routes that are not only efficient but also amenable to the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. nih.gov

Comprehensive Mechanistic Understanding of Biological Interactions

The indole nucleus is known to interact with a multitude of biological targets, including enzymes and G protein-coupled receptors. nih.gov The specific substitutions on this compound—the lipophilic methyl group enhancing membrane permeability and the propyl group—suggest potential for unique biological interactions.

Future research should aim to:

Identify Molecular Targets: Broad-spectrum screening against panels of receptors, enzymes, and ion channels could identify specific biological targets. The indole scaffold is a known "privileged structure," binding to multiple receptor types. rjpn.org

Elucidate Mechanisms of Action: Once a target is identified, detailed mechanistic studies are crucial. For example, if the compound shows anti-inflammatory properties, research would focus on its potential inhibition of enzymes like cyclooxygenase (COX) or 5-lipoxygenase (5-LOX). researchgate.net If it displays anticancer effects, investigations might explore its role in inducing apoptosis or methuosis, a form of non-apoptotic cell death. nih.gov

Structural Biology: Obtaining co-crystal structures of this compound bound to its biological target would provide invaluable atomic-level insight into the binding mode, clarifying the roles of the methyl and propyl groups in affinity and selectivity.

Expansion of Scaffold Utility in Emerging Fields

The utility of the indole scaffold is expanding beyond traditional medicinal chemistry into new and emerging scientific domains. rjptonline.org

Potential underexplored applications for this compound include:

Antiplasmodial Agents: Indole derivatives have shown promise as antimalarial agents by inhibiting processes like hemozoin formation or targeting the Plasmodium ATP4 transporter. dovepress.com The specific substitution pattern of this compound could be explored for activity against drug-resistant malaria strains.

Agrochemicals: The biological activity of indole derivatives extends to applications as plant growth regulators, herbicides, or antifungal agents for crop protection. smolecule.com

Materials Science: The electron-rich indole ring system can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The 5-methyl and 2-propyl groups can be used to tune solubility and solid-state packing.

Advanced Computational Modeling for Property Prediction

Computational chemistry is an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and guiding experimental work. nih.gov

For this compound, advanced computational modeling can accelerate research by:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate structural features of a series of related indole derivatives with their biological activity. researchgate.net This can predict the potency of new, unsynthesized analogues, helping to prioritize synthetic efforts. Key descriptors in such models often include mass, charge, polarizability, and electronegativity. researchgate.net

Molecular Docking: Docking simulations can predict the binding pose and affinity of this compound within the active site of a biological target. nih.govresearchgate.net This technique is crucial for understanding the structural basis of activity and for designing modifications to improve binding.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. researchgate.net Early assessment of properties like oral bioavailability (using frameworks like Lipinski's Rule of Five) and potential toxicity can identify liabilities before committing to costly and time-consuming experimental studies. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic picture of the interaction than static docking poses. researchgate.net

Table 1: Predicted Physicochemical Properties of this compound This table is generated based on computational methods and provides estimated values.

Property Predicted Value Method/Source
Molecular Weight 187.27 g/mol -
logP (Octanol/Water) 3.5 - 4.0 Crippen Method / Virtual Calculation
Hydrogen Bond Donors 1 Lipinski's Rule
Hydrogen Bond Acceptors 0 Lipinski's Rule

Synergistic Approaches in Chemical Synthesis and Biological Evaluation

The future of discovering new applications for molecules like this compound lies in the tight integration of chemical synthesis and biological testing. This synergistic approach creates a feedback loop that dramatically accelerates the optimization process. acs.orgpensoft.net

Key aspects of this integrated strategy include:

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores can create hybrid molecules with novel or enhanced activities. acs.orgpensoft.net For example, linking it to a thiazole (B1198619) ring or a quinoline (B57606) moiety could produce compounds targeting multiple pathways in cancer or infectious diseases. acs.orgmdpi.com

High-Throughput Screening (HTS): Efficient synthetic routes will enable the creation of a focused library of derivatives based on the this compound core. This library can then be rapidly screened against various biological targets using HTS techniques.

Iterative Optimization Cycles: The results from biological screening (the "evaluation") directly inform the next round of chemical synthesis. For instance, if initial screening reveals moderate activity, SAR data and computational models can guide the design of new analogues with improved potency or better pharmacokinetic profiles, which are then synthesized and tested in the next cycle. nih.govacs.org This iterative process is a cornerstone of modern medicinal chemistry programs.

By pursuing these future research directions, the scientific community can fully explore the untapped potential of this compound, potentially leading to the development of new therapeutics, advanced materials, and a deeper fundamental understanding of the structure-function relationships within this important class of heterocyclic compounds.

Q & A

Q. What are the typical synthetic routes for 5-Methyl-2-propyl-1H-indole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis often involves Fischer indole synthesis or alkylation of indole precursors. For example, alkylation of 5-methylindole with propyl halides under basic conditions (e.g., NaH in DMF) can introduce the propyl group. Key parameters include temperature control (60–80°C), solvent selection (polar aprotic solvents enhance reactivity), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring by TLC and NMR ensures intermediate verification .

Q. How is the structure of this compound validated experimentally?

  • Methodological Answer : Combined spectroscopic techniques are used:
  • 1^1H/13^{13}C NMR : Confirm substituent positions (e.g., methyl at C5, propyl at C2) through chemical shifts and coupling patterns.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., EI-MS for M+^+ peak at m/z 187).
  • X-ray Crystallography : Resolve bond lengths/angles using programs like ORTEP-3 for 3D visualization .

Q. What preliminary biological assays are recommended to assess the bioactivity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorometric assays.
  • Antimicrobial Testing : Use microdilution assays (e.g., MIC determination against E. coli or S. aureus).
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC50_{50} values. PubChem bioactivity data for analogous indoles can guide target selection .

Advanced Research Questions

Q. How can contradictions in spectroscopic or bioactivity data for this compound derivatives be resolved?

  • Methodological Answer :
  • Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC).
  • Density Functional Theory (DFT) : Compare experimental IR/Raman spectra with computational predictions.
  • Bioassay Reproducibility : Replicate assays under controlled conditions (e.g., standardized cell lines, blinded experiments) .

Q. What strategies improve regioselective alkylation in the synthesis of this compound derivatives?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., SEM) at N1 to direct alkylation to C2.
  • Catalytic Systems : Use transition-metal catalysts (e.g., Pd/Cu) for C–H activation.
  • Solvent Effects : Non-polar solvents (toluene) favor thermodynamic control, enhancing selectivity .

Q. How does the puckering geometry of the indole ring influence the compound’s interaction with biological targets?

  • Methodological Answer :
  • Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify out-of-plane distortions via crystallographic data.
  • Molecular Docking : Simulate binding poses with proteins (e.g., serotonin receptors) using software like AutoDock. Correlate puckering amplitude with binding affinity .

Q. What crystallographic techniques are critical for resolving structural ambiguities in halogenated or bulky indole derivatives?

  • Methodological Answer :
  • High-Resolution X-ray Diffraction : Use synchrotron radiation for sub-Å resolution.
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···π) to explain packing motifs.
  • Twinned Crystal Refinement : Apply TwinRotMat in SHELXL for poorly diffracting crystals .

Q. How can computational modeling predict the metabolic stability of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use QSAR models in Schrödinger or MOE to estimate hepatic clearance.
  • CYP450 Metabolism Simulations : Dock into CYP3A4 active site with Glide SP to identify oxidation sites.
  • Metabolite Identification : Compare with in vitro microsomal assays (LC-MS/MS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.